
4-(2-Ethoxyethoxy)-4-oxo-3-sulfanylbutanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(2-Ethoxyethoxy)-4-oxo-3-sulfanylbutanoate is an organic compound with a complex structure that includes ethoxyethoxy groups, a sulfanyl group, and a butanoate backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Ethoxyethoxy)-4-oxo-3-sulfanylbutanoate typically involves multi-step organic reactions. One common method includes the reaction of ethylene glycol with ethyl chloroformate to form 2-(2-ethoxyethoxy)ethyl chloroformate. This intermediate is then reacted with a thiol compound under controlled conditions to introduce the sulfanyl group, followed by esterification to form the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions such as temperature, pressure, and catalysts to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability .
Analyse Chemischer Reaktionen
Types of Reactions
4-(2-Ethoxyethoxy)-4-oxo-3-sulfanylbutanoate undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones under specific conditions.
Reduction: The carbonyl group can be reduced to form alcohols using reducing agents like lithium aluminum hydride.
Substitution: The ethoxyethoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
4-(2-Ethoxyethoxy)-4-oxo-3-sulfanylbutanoate has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential as a biochemical probe and in enzyme inhibition studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of 4-(2-Ethoxyethoxy)-4-oxo-3-sulfanylbutanoate involves its interaction with specific molecular targets. The sulfanyl group can form covalent bonds with thiol groups in proteins, potentially inhibiting enzyme activity. The ethoxyethoxy groups may enhance the compound’s solubility and facilitate its interaction with biological membranes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Ethoxyethanol: A solvent with similar ethoxyethoxy groups but lacks the sulfanyl and carbonyl functionalities.
4-{[2-(2-ethoxyethoxy)ethane]sulfonyl}benzonitrile: Contains similar ethoxyethoxy and sulfanyl groups but has a different core structure
Uniqueness
Its ability to undergo diverse chemical reactions and interact with biological targets makes it a valuable compound in research and industry .
Eigenschaften
CAS-Nummer |
84214-69-7 |
|---|---|
Molekularformel |
C8H13O5S- |
Molekulargewicht |
221.25 g/mol |
IUPAC-Name |
4-(2-ethoxyethoxy)-4-oxo-3-sulfanylbutanoate |
InChI |
InChI=1S/C8H14O5S/c1-2-12-3-4-13-8(11)6(14)5-7(9)10/h6,14H,2-5H2,1H3,(H,9,10)/p-1 |
InChI-Schlüssel |
NEQSQCCQRRPTQA-UHFFFAOYSA-M |
Kanonische SMILES |
CCOCCOC(=O)C(CC(=O)[O-])S |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-Bromo-N-[(2-cyanoethoxy)methyl]benzamide](/img/structure/B14413210.png)
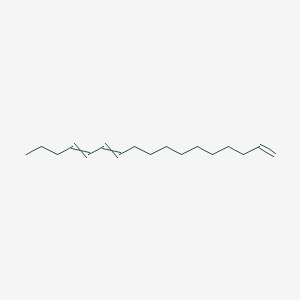
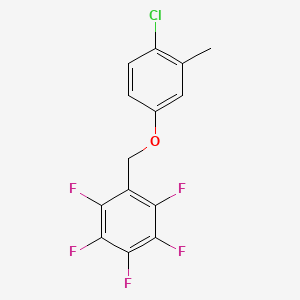

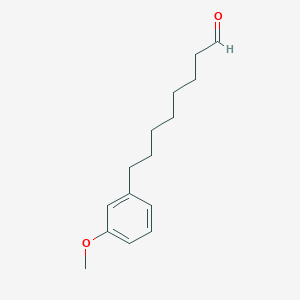
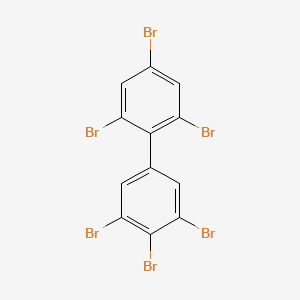
![8-(Prop-2-en-1-yl)-1,4-dioxaspiro[4.5]dec-6-ene](/img/structure/B14413243.png)
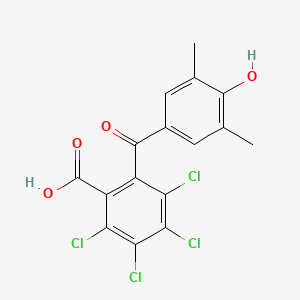

![(E)-1-(4-Methylphenyl)-2-{3-[(Z)-(4-methylphenyl)-ONN-azoxy]phenyl}diazene](/img/structure/B14413264.png)


![tert-Butyl [(4S)-2-oxo-1,3-oxazolidin-4-yl]carbamate](/img/structure/B14413289.png)

